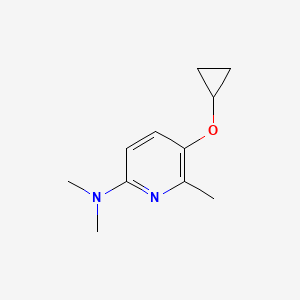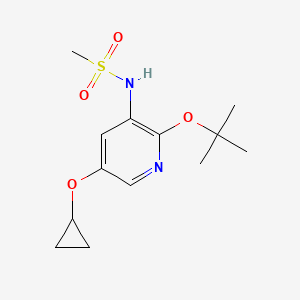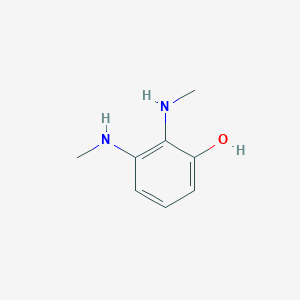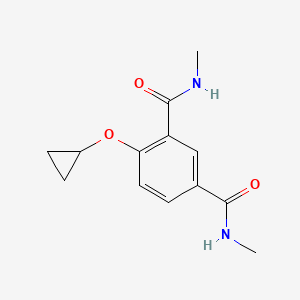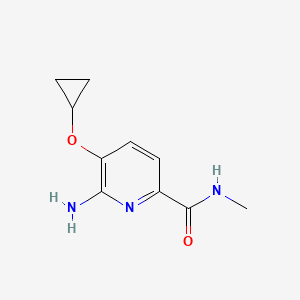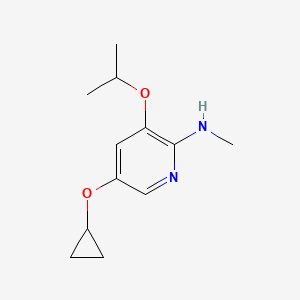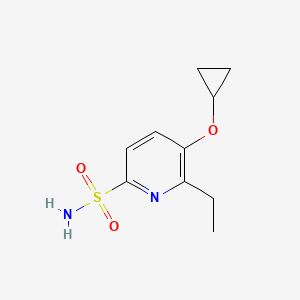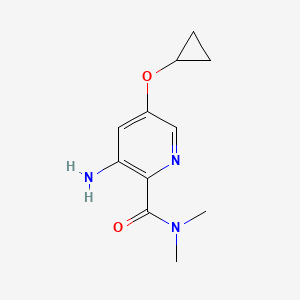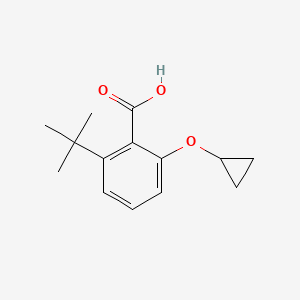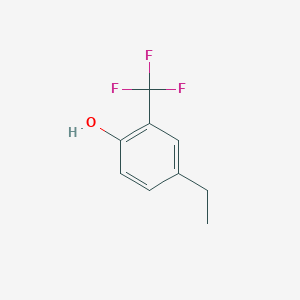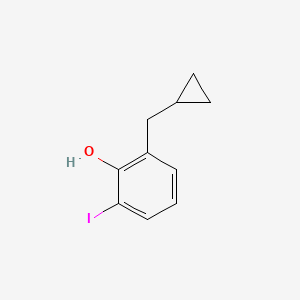
2-(Cyclopropylmethyl)-6-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-6-iodophenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-6-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the cyclopropylmethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenol ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or other alkylation methods .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the iodination and alkylation processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethyl)-6-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products:
Oxidation: Quinones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethyl)-6-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-iodophenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can facilitate the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Cyclopropylmethyl Phenol: Lacks the iodine atom but shares the cyclopropylmethyl group.
Iodophenol: Contains the iodine atom but lacks the cyclopropylmethyl group.
Cyclopropylmethyl Iodide: Contains both the cyclopropylmethyl group and iodine atom but lacks the phenol ring
Uniqueness: 2-(Cyclopropylmethyl)-6-iodophenol is unique due to the combination of the cyclopropylmethyl group and the iodine atom on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-iodophenol |
InChI |
InChI=1S/C10H11IO/c11-9-3-1-2-8(10(9)12)6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
KDHGIKMMYMROMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=CC=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




